molecular formula C8H11IN2O B3279674 5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL CAS No. 69696-38-4

5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL

Cat. No.: B3279674
CAS No.: 69696-38-4
M. Wt: 278.09 g/mol
InChI Key: RUQSLKDWOXXGMO-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Research

The field of heterocyclic chemistry is foundational to the development of new materials and therapeutic agents, and within this vast domain, pyrimidine holds a position of exceptional importance. numberanalytics.comresearchgate.net Pyrimidine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. numberanalytics.com This structural motif is of immense interest to organic and medicinal chemists because it is a core component of a multitude of natural and synthetic compounds with diverse and significant biological activities. researchgate.netnih.gov

The most fundamental significance of pyrimidines lies in their role as essential building blocks of life. The nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives that form the informational basis of nucleic acids, DNA and RNA. numberanalytics.comignited.in This inherent biological role means that pyrimidine-based molecules can readily interact with enzymes and other cellular components, making them a privileged scaffold in drug discovery. researchgate.netnih.gov Researchers have successfully developed pyrimidine-containing compounds for a wide array of therapeutic applications, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govignited.in The versatility of the pyrimidine ring, which allows for functionalization at multiple positions, enables chemists to fine-tune the properties of these molecules to achieve desired biological effects and target specific pathways. researchgate.netnih.gov

Overview of Pyrimidin-4-ol Scaffolds and their Research Relevance

Within the broad family of pyrimidine derivatives, the pyrimidin-4-ol scaffold is a particularly noteworthy structural class. These compounds are characterized by a hydroxyl group at the C4 position of the pyrimidine ring. A key feature of pyrimidin-4-ols is their existence in tautomeric equilibrium with their corresponding pyrimidin-4(1H)-one form. nih.gov This tautomerism influences their chemical reactivity and interaction with biological targets.

The pyrimidin-4-ol scaffold is a versatile intermediate in organic synthesis. For instance, the precursor to the title compound, 2-isopropyl-6-methyl-4-pyrimidinol, is known as a metabolite of the organophosphate insecticide diazinon (B1670403) and serves as a chemical intermediate for its synthesis. nih.govchemicalbook.com The hydroxyl group can be converted into other functionalities, such as a chloro group, which can then be subjected to nucleophilic substitution reactions to build more complex molecular architectures. This strategic modification is a common approach in the synthesis of highly functionalized pyrimidine derivatives for various research applications. nih.govresearchgate.net Fused heterocyclic systems based on pyrimidines, such as pyrazolo[3,4-d]pyrimidines, are recognized as privileged scaffolds for developing kinase inhibitors, further highlighting the importance of pyrimidine-based structures in medicinal chemistry. rsc.org

Specific Focus: 5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL within Pyrimidinol Research

The core of the molecule is the 2-isopropyl-6-methyl-pyrimidin-4-ol structure, which provides the foundational pyrimidine scaffold. nih.gov The most significant feature for research purposes is the iodine atom at the C5 position. The introduction of a halogen, particularly iodine, at this position on the pyrimidine ring is a critical synthetic modification.

The iodination of pyrimidines can be achieved through various methods, including eco-friendly, solvent-free approaches using solid iodine and an electrophilic iodinating reagent like silver nitrate (B79036). nih.gov Such methods provide an efficient pathway to C5-iodo pyrimidine derivatives. nih.gov

The presence of the iodo group makes This compound a valuable intermediate for cross-coupling reactions. Research has shown that 5-iodopyrimidines are more reactive than other halogenated pyrimidines in reactions like the Suzuki-Miyaura cross-coupling. nih.govresearchgate.net This reaction allows for the formation of new carbon-carbon bonds, enabling the attachment of a wide variety of aryl or other functional groups at the C5 position. nih.govnih.gov This synthetic utility is crucial for creating libraries of novel compounds for screening in drug discovery programs and for building complex molecular probes. nih.gov Therefore, the primary research relevance of this compound lies in its potential as a versatile building block for the synthesis of more elaborate, poly-substituted pyrimidine derivatives.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₁IN₂O
Molecular Weight 278.09 g/mol
Parent Compound 2-Isopropyl-6-methyl-pyrimidin-4-ol nih.gov
Key Functional Group C5-Iodo Substituent
Primary Research Utility Intermediate for cross-coupling reactions nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-4-methyl-2-propan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c1-4(2)7-10-5(3)6(9)8(12)11-7/h4H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQSLKDWOXXGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500161
Record name 5-Iodo-6-methyl-2-(propan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69696-38-4
Record name 5-Iodo-6-methyl-2-(propan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Pyrimidinols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrimidinol Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for the initial structural verification of 5-iodo-2-isopropyl-6-methyl-pyrimidin-4-ol.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would include a singlet for the methyl protons, a septet for the isopropyl methine proton, a doublet for the isopropyl methyl protons, and a broad singlet for the hydroxyl proton, which can exchange with deuterium (B1214612) upon addition of D₂O. The absence of a signal for a proton at the 5-position of the pyrimidine (B1678525) ring would be a key indicator of successful iodination.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The introduction of an iodine atom at the C-5 position is expected to cause a significant upfield shift for this carbon due to the heavy atom effect. The other carbon signals, including those of the isopropyl and methyl groups, and the carbons of the pyrimidine ring, would also exhibit characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C-2 - ~165
C-4 - ~168
C-5 - ~80
C-6 - ~158
C-CH₃ (at C-6) ~2.4 (s, 3H) ~20
C-CH(CH₃)₂ ~3.2 (sept, 1H) ~35
C-CH(CH₃)₂ ~1.3 (d, 6H) ~22
OH Variable (broad s, 1H) -

Note: Predicted values. s = singlet, d = doublet, sept = septet.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a key correlation would be observed between the isopropyl methine proton and the six protons of the two methyl groups within that same fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the methyl proton singlet to its carbon signal.

Infrared (IR) Spectroscopy for Functional Group Analysis in Pyrimidinols

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, which may be involved in hydrogen bonding. C-H stretching vibrations from the alkyl groups would appear around 3000-2850 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region. The presence of the C-I bond would result in a stretching vibration in the far-infrared region, typically below 600 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (hydroxyl) 3400 - 3200 (broad)
C-H stretch (alkyl) 3000 - 2850
C=C / C=N stretch (ring) 1600 - 1450
C-O stretch 1260 - 1000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. For this compound (C₈H₁₁IN₂O), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass (278.09 g/mol ). The isotopic pattern of the molecular ion would be characteristic of an iodine-containing compound, with a significant M+1 peak due to ¹³C and a very prominent peak at M due to the monoisotopic nature of iodine (¹²⁷I).

Common fragmentation pathways could involve the loss of the isopropyl group, the methyl group, or the iodine atom, leading to characteristic fragment ions that would further support the proposed structure.

Predicted Key Mass Spectrometry Fragments

m/z Possible Fragment Identity
278 [M]⁺
263 [M - CH₃]⁺
235 [M - C₃H₇]⁺

X-ray Crystallography for Solid-State Structure Determination of Pyrimidinols

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound has been reported, analysis of the closely related parent compound, 2-isopropyl-6-methylpyrimidin-4(3H)-one, reveals that it exists in the keto tautomeric form in the crystal. nih.govresearchgate.net In this form, the proton resides on a nitrogen atom rather than the oxygen, and the C4-O bond is a carbonyl double bond. nih.govresearchgate.net

It is highly probable that this compound would also crystallize in its keto tautomer, 5-iodo-2-isopropyl-6-methyl-pyrimidin-4(3H)-one. An X-ray crystallographic study would confirm this and elucidate the impact of the bulky and electron-dense iodine atom on the crystal packing and any potential halogen bonding interactions.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification of the target compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for analyzing this compound. The purity of the compound would be determined by the presence of a single major peak in the chromatogram. An HPLC method has been described for the parent compound, 2-isopropyl-6-methyl-4-pyrimidone, using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com A similar system, possibly with adjustments to the mobile phase composition, could be adapted for the iodinated analog.

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, gas chromatography could also be employed for purity analysis. GC is often coupled with a mass spectrometer (GC-MS), which would allow for the separation of any impurities and their simultaneous identification based on their mass spectra.

The application of these chromatographic techniques is crucial to ensure that the spectroscopic data obtained is from a pure sample of this compound, free from starting materials, by-products, or isomers.

Computational Chemistry and Theoretical Modeling of 5 Iodo 2 Isopropyl 6 Methyl Pyrimidin 4 Ol and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrimidinol derivatives. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure and reactivity of these compounds. plu.mx By solving the Schrödinger equation in an approximate manner, DFT can determine the electron distribution within a molecule, which governs its chemical behavior.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. For instance, DFT studies on pyrimidine (B1678525) derivatives have shown that substitutions on the pyrimidine ring can significantly alter these frontier orbital energies, thereby tuning the molecule's reactivity. researchgate.net

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. MEP maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. tandfonline.com For pyrimidinol analogues, the MEP can highlight the reactivity of the nitrogen atoms, the carbonyl group, and any substituents, guiding predictions of their interaction with biological targets.

Table 1: DFT-Calculated Electronic Properties of a Pyrimidine Derivative

Example data illustrating electronic properties calculated for a pyrimidine derivative using DFT at the B3LYP/6-31++G* level. researchgate.net

ParameterCalculated ValueSignificance
E_HOMO-5.71 eVIndicates electron-donating capability.
E_LUMO-1.36 eVIndicates electron-accepting capability.
Energy Gap (ΔE)4.35 eVRelates to chemical reactivity and stability.
Dipole Moment3.54 DebyeMeasures the overall polarity of the molecule.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pyrimidinol derivative) when bound to a second molecule (a receptor, typically a protein). remedypublications.comnih.gov This method is crucial for understanding how a potential drug molecule interacts with its biological target at an atomic level. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding energy. remedypublications.com

For pyrimidine analogues, docking studies have been instrumental in elucidating their mechanism of action as inhibitors of various enzymes, such as protein kinases. nih.govnih.gov For example, docking simulations of pyrimidine derivatives into the ATP-binding site of cyclin-dependent kinase 2 (CDK2) have identified key interactions, such as hydrogen bonds between the pyrimidine nitrogen atoms and amino acid residues like lysine (B10760008) and threonine in the kinase hinge region. nih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating stronger binding. nih.gov These studies not only confirm potential binding modes but also provide a structural basis for the observed structure-activity relationships, guiding the design of analogues with improved potency and selectivity. nih.govsemanticscholar.org

Table 2: Example Molecular Docking Results for Pyrimidine Derivatives against CDK2 (PDB: 1HCK)

Illustrative docking scores and key interactions for a series of pyrimidine analogues, demonstrating how substitutions affect binding affinity. nih.gov

CompoundSubstituentBinding Energy (kcal/mol)Key Interacting Residues
Analogue 1 (4c)4-Chloro-7.9THR 165, GLU 12, LYS 33, THR 14
Analogue 2 (4a)4-Cyano-7.7LEU 83, LYS 33, ASP 86
Analogue 3 (4h)4-Fluoro-7.5LYS 33, GLN 131, ASP 86
Analogue 4 (4b)4-Hydroxy-7.4GLU 81, LEU 83, LYS 33

Structure-Activity Relationship (SAR) Analysis: Theoretical Frameworks

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. tandfonline.com For pyrimidinol analogues, theoretical SAR frameworks provide a systematic way to understand how modifications to the isopropyl, methyl, or iodo groups, or the pyrimidinol core itself, affect their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating a set of molecular descriptors (representing physicochemical, electronic, or steric properties) and using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to build a predictive model. nih.govresearchgate.net

For pyrimidine derivatives, QSAR models have been successfully developed to predict activities like anticancer, antileishmanial, and larvicidal effects. nih.govresearchgate.netresearchgate.net A typical QSAR study involves:

Data Collection: Assembling a dataset of pyrimidine analogues with experimentally measured biological activities. researchgate.net

Descriptor Calculation: Computing a wide range of theoretical descriptors for each molecule.

Model Building: Using statistical techniques to create an equation that best correlates the descriptors with the activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation sets. researchgate.net

The resulting models can then be used to predict the activity of new, unsynthesized pyrimidine compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 3: Statistical Parameters for QSAR Models of Pyrimidine Derivatives

Example of statistical validation parameters from a QSAR study on pyrimidine-based VEGFR-2 inhibitors. nih.gov

Model TypeR² (Coefficient of Determination)Q² (Cross-validated R²)RMSE (Root Mean Square Error)
Multiple Linear Regression (MLR)0.8890.8320.241
Artificial Neural Network (ANN)0.9980.9010.024

The design of novel pyrimidinol analogues generally follows two main computational strategies: ligand-based and structure-based design.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules (ligands) that are known to bind to the target. tandfonline.com Techniques like pharmacophore modeling identify the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This pharmacophore model then serves as a template to search for or design new molecules that fit its features.

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. mdpi.comacs.org With the target structure in hand, molecular docking (as described in section 4.2) can be used to predict how different pyrimidinol analogues will bind. acs.org This allows for the rational design of modifications that enhance binding affinity and selectivity by optimizing interactions with specific amino acid residues in the binding pocket. nih.govnih.gov For example, SBDD has been used to develop highly selective pyrimidine-based kinase inhibitors by designing molecules that exploit unique features of the target's ATP-binding site. mdpi.comacs.org

Conformational Analysis and Molecular Dynamics Simulations of Pyrimidinol Derivatives

While methods like docking provide a static picture of ligand-receptor binding, molecules are inherently flexible and dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the motion and conformational flexibility of molecules over time. nih.govnih.gov

Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements (conformers) of a molecule. acs.orgnih.gov For a molecule like 5-iodo-2-isopropyl-6-methyl-pyrimidin-4-ol, this involves studying the rotation around single bonds, such as the bond connecting the isopropyl group to the pyrimidine ring. Understanding the preferred conformations is crucial as only specific conformers may be able to fit into a protein's binding site. nih.gov

Molecular Dynamics (MD) simulations provide a more comprehensive view by simulating the atomic motions of a system (e.g., a pyrimidinol analogue bound to its protein target in a solvent environment) over a period of time, typically from nanoseconds to microseconds. nih.gov MD simulations are governed by classical mechanics (Newton's laws of motion) and a set of parameters known as a force field. These simulations can:

Assess the stability of a ligand-protein complex predicted by docking. nih.gov

Reveal how the binding of a ligand induces conformational changes in the protein. aip.org

Calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.

For pyrimidinol derivatives, MD simulations can validate docking poses, explore the flexibility of different substituents, and analyze the role of water molecules in mediating ligand-protein interactions, offering a dynamic understanding of the binding event. semanticscholar.orgaip.org

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity of a molecule and elucidating potential reaction pathways. catalysis.blog This is vital for understanding a molecule's metabolic fate, potential for degradation, or for planning its chemical synthesis.

The reactivity of this compound can be predicted using the electronic descriptors from DFT calculations (see section 4.1). bohrium.comiiste.org For example, the locations of the HOMO and LUMO can indicate the most likely sites for oxidation and reduction, respectively. The MEP map can pinpoint atoms susceptible to nucleophilic or electrophilic attack, which is the first step in many chemical reactions.

A critical aspect of pyrimidinol reactivity is tautomerism , the migration of a proton, which results in two or more interconvertible isomers. chemicalbook.com 4-Hydroxypyrimidines, like the title compound, exist in equilibrium with their keto tautomer, 4(3H)-pyrimidinone. chemicalbook.comresearchgate.net Quantum chemical calculations can determine the relative energies and stability of these tautomers and the energy barriers for their interconversion. researchgate.net This is crucial because the different tautomers can exhibit vastly different chemical reactivity and biological activity.

For more complex transformations, such as metabolic oxidation or synthetic ring-opening reactions, computational methods can be used to map out the entire reaction pathway. catalysis.blogresearchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface for the reaction can be constructed. This allows chemists to identify the most energetically favorable pathway, understand the reaction mechanism, and predict the final products. researchgate.net

Molecular Interactions and Biochemical Pathway Modulation by Pyrimidinol Derivatives in Vitro and in Silico Focus

Investigation of Molecular Targets and Ligand-Binding Mechanisms (e.g., Kinases, Receptors)

The primary molecular targets for many pyrimidine-based compounds are protein kinases. nih.govnih.gov The pyrimidine (B1678525) scaffold is an isostere of the adenine (B156593) ring of ATP (adenosine triphosphate), allowing molecules that contain this core to act as competitive inhibitors within the ATP-binding site of kinases. rsc.org This mimicry enables them to form crucial hydrogen bonds with the "hinge" region of the kinase domain, a key interaction for anchoring inhibitors. mdpi.com

The binding mechanism typically involves:

Hydrogen Bonding: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, interacting with backbone amide groups in the kinase hinge region. mdpi.com The hydroxyl group of the pyrimidinol scaffold can also participate as a hydrogen bond donor or acceptor.

Van der Waals and Hydrophobic Interactions: Substituents on the pyrimidine ring play a critical role in determining selectivity and potency. The isopropyl group at position 2 and the methyl group at position 6 of 5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL would be expected to occupy hydrophobic pockets within the binding site. The iodine atom at position 5 is a large, lipophilic substituent that can form halogen bonds or engage in other hydrophobic interactions, potentially enhancing binding affinity or conferring selectivity for specific kinases.

While many pyrimidine derivatives target kinases, they have also been investigated for activity against other enzymes and receptors, though specific receptor-ligand binding data for pyrimidinols are less common. nih.govorientjchem.org

Modulation of Cellular Pathways: Theoretical and In Vitro Evidence (e.g., DAPK1/CSF1R Signaling)

The modulation of cellular signaling pathways is a direct consequence of a compound's interaction with its molecular targets. While no specific pathway modulation data exists for this compound, research on related pyrimidinol derivatives provides theoretical and in vitro evidence of their potential roles.

For instance, a series of 2,5-diamino-4-pyrimidinol derivatives have been investigated as dual inhibitors of Death-Associated Protein Kinase-1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R). DAPK1 is a kinase involved in apoptosis and tumor suppression, while CSF1R is a receptor tyrosine kinase crucial for the survival and differentiation of macrophages, which can contribute to the tumor microenvironment. The dual inhibition of these targets represents a multi-target approach to cancer therapy. Although initially studied for anti-tauopathy effects, these compounds were "reprofiled" based on the known correlation between DAPK1/CSF1R signaling and cancer progression. This demonstrates how a pyrimidinol scaffold can be adapted to modulate specific, disease-relevant pathways.

Enzymatic Inhibition and Activation Studies (In Vitro)

In vitro enzymatic assays are fundamental for quantifying the inhibitory or activating effect of a compound on a specific enzyme. For pyrimidinol derivatives, the vast majority of these studies focus on kinase inhibition. mdpi.com The potency of an inhibitor is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Studies on various pyrimidine scaffolds have demonstrated potent inhibition against a range of kinases critical to cell cycle regulation and cancer cell proliferation, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.comtandfonline.com The specific substituents on the pyrimidine ring are crucial for determining which kinases are inhibited and with what potency.

Below is a table of representative pyrimidine derivatives and their reported in vitro enzymatic inhibition data, illustrating the potential of this scaffold.

Compound ClassExample CompoundTarget EnzymeIC₅₀ (nM)
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesCYC116 (18)Aurora A Kinase8.0
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesCYC116 (18)Aurora B Kinase9.2
Pyrimidine-based derivativesCompound 8EGFR (Wild Type)3800
Pyrimidine-based derivativesCompound 14EGFR (Wild Type)3600

Note: IC₅₀ values for compounds 8 and 14 were originally reported in µg/mL and have been converted to nM for consistency, assuming an approximate molecular weight.

Receptor-Ligand Binding Studies (In Vitro)

Receptor-ligand binding assays are used to measure the affinity of a compound for a specific receptor. These studies typically involve incubating the receptor with a radiolabeled ligand that is known to bind to it. A test compound is then added, and its ability to displace the radiolabeled ligand is measured. This provides information on the compound's binding affinity, often expressed as a dissociation constant (Kd) or an inhibitory constant (Ki).

For the pyrimidinol class of compounds, specific in vitro receptor-ligand binding studies are not widely documented in the literature, as the primary focus has been on enzymatic inhibition (kinases). However, should a pyrimidinol derivative be hypothesized to interact with a G-protein coupled receptor (GPCR) or a nuclear receptor, standard radioligand binding assays or surface plasmon resonance (SPR) would be the methods of choice to validate and quantify this interaction.

In Silico Screening and Virtual Ligand Design for Pyrimidinol Scaffolds

In silico (computational) methods are indispensable tools in modern drug discovery for screening vast virtual libraries of compounds and designing novel molecules with desired properties. nih.gov The pyrimidine scaffold is frequently used in these computational studies due to its favorable drug-like properties and its established role as a "hinge-binding" motif. amanote.comresearchgate.net

Virtual ligand design often involves these key steps:

Scaffold Selection: A core structure, such as the pyrimidinol scaffold, is chosen as a starting point.

Library Enumeration: A virtual library is created by computationally adding a wide variety of substituents at different positions on the scaffold.

Molecular Docking: The generated library of virtual compounds is then "docked" into the three-dimensional structure of a biological target (e.g., a kinase ATP-binding site). Docking algorithms predict the preferred binding pose and estimate the binding affinity (docking score). nih.gov

ADMET Prediction: The most promising candidates from docking are further analyzed for their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness. nih.gov

This computational approach allows researchers to prioritize a smaller number of compounds for actual chemical synthesis and biological testing, saving significant time and resources.

The table below shows examples of in silico parameters evaluated for various pyrimidine-based compounds in different studies.

Compound SeriesParameterObserved Range/ValueSignificance
Thiazolo-pyridopyrimidinestPSA (Ų)64.86 - 110.68Predicts drug absorption and bioavailability. nih.gov
Pyrazolo[1,5-a]pyrimidinesLipinski's Rule of 5Most compounds showed no violationsIndicates drug-likeness and potential oral bioavailability. nih.gov
Pyridine (B92270)/Pyrimidine DerivativesDocking Score (LibDock)Variable based on targetPredicts binding affinity to a biological target. researchgate.net
1,3-diazetidin-2-one derivativesBioavailability Score0.55Estimates the fraction of drug reaching systemic circulation.

Structural Modifications and Design of Novel Pyrimidinol Derivatives

Rational Design Principles for Modifying the Pyrimidin-4-ol Core

The rational design of pyrimidinol derivatives is a cornerstone of modern drug discovery, aiming to enhance therapeutic efficacy and selectivity. This process often begins with a lead compound, such as a pyrimidinol derivative, and systematically alters its structure to optimize its interaction with a biological target. Key principles in this design process include:

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For pyrimidinol cores, this involves synthesizing a library of analogues with varied substituents at different positions and evaluating their activity. For instance, the analysis of N-trisubstituted pyrimidine (B1678525) derivatives has revealed that specific substitutions can lead to potent inhibition of targets like Aurora kinases. nih.gov

Target-Based Drug Design: With a known biological target, computational tools can be employed to design molecules that fit precisely into the target's binding site. Molecular docking studies, for example, can predict the binding conformations of pyrimidine derivatives within an enzyme's active site, guiding the design of more potent inhibitors. researchgate.net This approach was used to develop 2-aminopyrimidine (B69317) derivatives as EGFR inhibitors, where docking showed that a designed compound, A5, binds similarly to the known inhibitor brigatinib. nih.gov

Physicochemical Property Modulation: Modifications to the pyrimidinol core can alter key properties such as lipophilicity (logP), solubility, and metabolic stability. For example, introducing heteroatoms into a ring system can increase polarity and water solubility, which may, in turn, reduce metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com The introduction of a thienyl ring instead of a phenyl ring in certain pyrimidine derivatives was found to alter interactions with radicals. nih.gov

The ultimate goal of these rational design principles is to develop novel compounds with improved therapeutic profiles. researchgate.netresearchgate.net

Strategies for Introducing Substituents at Pyrimidine Ring Positions (e.g., N1, C2, C5, C6)

The functionalization of the pyrimidine ring is a well-established field in synthetic organic chemistry, with numerous strategies available to introduce a wide array of substituents.

General synthetic methodologies for substituted pyrimidines include the condensation of moieties with pre-existing substituents to form the heterocyclic ring and the replacement of substituents on a pre-formed pyrimidine ring. nih.gov One common approach involves the cyclization reaction of chalcone (B49325) compounds to produce pyrimidine analogues. jchemrev.com

N1-Substitution: The nitrogen at the N1 position can be alkylated or arylated using various electrophiles. In some cases, intramolecular cyclization involving the N1 position can lead to fused heterocyclic systems. nih.gov

C2-Substitution: The C2 position is often targeted for modification. One method involves using guanidine (B92328) as a dinucleophilic component in ring formation, which directly introduces an amino group at the C2 position. nih.gov Alternatively, existing groups at C2, such as a chlorine atom, can be displaced by nucleophiles like amines. nih.gov

C5-Substitution: The C5 position can be functionalized through various reactions. For instance, iodination of 2-benzylthiopyrimidine in the presence of a base yields 5-iodo-2-benzylthiopyrimidine. nih.gov Direct C-H activation is another modern approach, although it can be challenging to achieve regioselectivity between the C5 and C6 positions in uracil (B121893) derivatives. nih.gov

C6-Substitution: Similar to other positions, the C6 position can be modified through nucleophilic substitution of a leaving group like chlorine. For example, the reaction of 2,4,6-trichloropyrimidine (B138864) with 3-amino-5-methyl pyrazole (B372694) results in substitution at the C4 position, which can be followed by further substitutions at other positions. nih.gov

Synthesis of Analogues and Homologues of 5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL

The synthesis of analogues of this compound involves multi-step reaction sequences, often starting from simpler building blocks. A relevant example is the synthesis of 5-iodopyrimidine (B189635) analogues, which demonstrates a general pathway for creating such compounds. nih.gov

A general synthetic route could involve:

Iodination: The synthesis often starts with a pyrimidine precursor, such as 2-benzylthiouracil, which is then iodinated to introduce the iodine atom at the C5 position. nih.gov

Chlorination: The resulting 5-iodo-2-benzylthiouracil can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to produce 4-chloro-5-iodo-2-benzylthiopyrimidine. nih.gov

Nucleophilic Substitution: The chlorine atom at the C4 position is a good leaving group and can be displaced by various nucleophiles, such as amines or hydrazine, to introduce diversity at this position. nih.gov

A search for the exact compound "this compound" did not yield specific synthetic procedures in the provided search results. However, a closely related compound, 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine, was designed and synthesized as a novel DHFR inhibitor. nih.gov This highlights the use of the iodo-isopropyl-phenol moiety in constructing complex pyrimidine derivatives.

Below is a table of some synthesized pyrimidine analogues and their reported activities:

Compound IDStructure DescriptionTarget/ActivityReference
38j N-trisubstituted pyrimidineAurora Kinase A and B inhibitor nih.gov
41l Nitroxide-labelled pyrimidineAurora Kinase A and B inhibitor nih.gov
j9 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivativeStaphylococcus aureus DHFR inhibitor nih.gov
A5 2-aminopyrimidine derivativeEGFR C797S tyrosine kinase inhibitor nih.gov

Bioisosteric Replacements in Pyrimidinol Scaffolds

Bioisosterism is a key strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance a molecule's biological activity or to improve its pharmacokinetic profile. drughunter.com

In the context of pyrimidinol scaffolds, several bioisosteric replacements are commonly considered:

Ring Replacements: The pyrimidine ring itself can be considered a bioisostere of other aromatic systems like phenyl or pyridine (B92270) rings. cambridgemedchemconsulting.com Introducing nitrogen atoms into an aromatic ring generally increases polarity and can reduce metabolic breakdown by CYP enzymes. cambridgemedchemconsulting.com

Replacement of Substituents:

Halogens: The iodine atom in this compound could be replaced with other halogens (F, Cl, Br) or with a trifluoromethyl group to modulate electronic properties and lipophilicity.

Alkyl Groups: The isopropyl and methyl groups can be replaced by other alkyl groups, cycloalkyl groups, or even small heterocyclic rings to explore different hydrophobic pockets in a target protein. cambridgemedchemconsulting.com

Hydroxyl/Oxo Group: The pyrimidin-4-ol exists in tautomeric equilibrium with pyrimidin-4(1H)-one. The hydroxyl group can be a target for bioisosteric replacement. For example, the CF₂H group has been proposed as a bioisostere for a phenol (B47542) group, as it can act as a similar hydrogen bond donor. cambridgemedchemconsulting.com

The following table summarizes some common bioisosteric replacements relevant to the pyrimidinol scaffold:

Original GroupBioisosteric Replacement(s)Potential ImpactReference
PhenylPyridyl, Pyrimidinyl, Thienyl, PyrazolylIncreased polarity, altered metabolism, improved solubility cambridgemedchemconsulting.com
AmideTriazole, Oxadiazole, TrifluoroethylamineIncreased metabolic stability, altered H-bonding drughunter.com
Carboxylic AcidTetrazole, 5-oxo-1,2,4-oxadiazoleModulation of acidity and membrane permeability drughunter.com
PhenolDifluoromethyl (CF₂H)Similar hydrogen bonding potential cambridgemedchemconsulting.com

The success of a bioisosteric replacement is highly dependent on the specific biological context and the role of the original functional group in molecular recognition. drughunter.com

Impact of Substituent Effects on Molecular Interactions and Theoretical Properties

The nature and position of substituents on the pyrimidine ring have a profound impact on its electronic structure, which in turn governs its molecular interactions and theoretical properties.

Electronic Effects: Substituents can exert inductive and mesomeric (resonance) effects, altering the electron density distribution within the pyrimidine ring. Electron-donating groups (like alkyl and amino groups) increase the electron density, while electron-withdrawing groups (like halogens and nitro groups) decrease it. These changes influence the reactivity of the ring, for example, towards electrophilic or nucleophilic attack. researchgate.net

Aromaticity and π-Electron Delocalization: The substitution pattern can affect the aromaticity of the pyrimidine ring. Studies on purine (B94841) derivatives, which contain a pyrimidine ring, have shown that substituents can either increase or decrease the aromaticity of the six-membered ring, as quantified by indices like the Harmonic Oscillator Model of Aromaticity (HOMA). acs.org

Molecular Interactions:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while amino or hydroxyl substituents can act as hydrogen bond donors. The electronic nature of other substituents can modulate the strength of these interactions.

π-Stacking and Halogen Bonding: The aromatic pyrimidine ring can participate in π-stacking interactions with other aromatic systems. The presence of an iodine atom, as in the title compound, introduces the possibility of halogen bonding, a specific type of non-covalent interaction that can be important for ligand-protein binding. rsc.org

Theoretical Properties: Computational methods, such as Density Functional Theory (DFT), are used to calculate various molecular properties. These include the molecular electrostatic potential (MEP), which helps to visualize regions of positive and negative charge on the molecule's surface, and the energies of frontier molecular orbitals (HOMO and LUMO), which are related to the molecule's reactivity. rsc.org For purine and adenine (B156593) analogues, it has been found that substituents at the C8 position have a stronger influence on the electronic structure than those at the C2 position. acs.org

The following table provides a qualitative summary of how different types of substituents can influence the properties of a pyrimidine ring:

Substituent TypeExampleImpact on Electron DensityEffect on Molecular Interactions
Electron-Donating (Alkyl)-CH(CH₃)₂, -CH₃IncreasesEnhances hydrophobic interactions
Electron-Donating (Amino)-NH₂IncreasesActs as H-bond donor
Electron-Withdrawing (Halogen)-IDecreasesCan participate in halogen bonding
Hydroxyl/Oxo-OH / =ODecreases (Inductive), Increases (Resonance)Acts as H-bond donor/acceptor

Understanding these substituent effects is crucial for the rational design of pyrimidinol derivatives with desired theoretical properties and molecular interaction profiles. nih.govacs.org

Future Directions and Emerging Research Avenues in Pyrimidinol Chemistry

Advanced Synthetic Methodologies for Complex Pyrimidinols

The synthesis of pyrimidine (B1678525) analogues has evolved beyond traditional condensation reactions, moving towards more elegant and efficient strategies that allow for the construction of complex molecular architectures. nih.gov Future methodologies are focused on improving selectivity, yield, and structural diversity.

Modern synthetic approaches include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a product that incorporates portions of all reactants. rasayanjournal.co.in MCRs, such as the Biginelli reaction, are prized for their high atom economy and procedural simplicity, offering a direct route to highly functionalized pyrimidinols. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Sonogashira couplings are invaluable for introducing diverse substituents onto the pyrimidine core, although modern research is also exploring metal-free alternatives. researchgate.net

C-H Activation/Functionalization: This strategy involves the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. This approach simplifies synthetic pathways and reduces waste.

Tandem Annulation–Oxidation Approaches: A cost-effective and environmentally friendly approach involves the reaction of chalcones and benzamidine (B55565) hydrochloride, proceeding through an annulation-oxidation sequence to yield substituted pyrimidines. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology enables safer handling of hazardous intermediates, improved scalability, and higher yields for pyrimidinol synthesis.

Photoredox Catalysis: Using visible light to initiate chemical transformations, photoredox catalysis provides access to unique reaction pathways under mild conditions, enabling the synthesis of complex pyrimidinols that are difficult to achieve through traditional thermal methods.

A patented method for a related compound, 2-isopropyl-4-methyl-6-hydroxypyrimidine, involves reacting the corresponding amidine with methyl acetoacetate (B1235776) in a dry, non-aqueous medium while azeotropically distilling off water to drive the reaction to completion. google.com Future advanced syntheses could adapt such procedures, perhaps integrating a highly regioselective iodination step using reagents like N-iodosuccinimide in a one-pot sequence to produce 5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL efficiently. prepchem.com

Integration of Artificial Intelligence and Machine Learning in Pyrimidinol Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. mdpi.com These computational tools analyze vast datasets to predict the properties and activities of novel molecules, significantly reducing the time and cost of development. nih.gov

Key applications in pyrimidinol design include:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen massive virtual libraries of pyrimidinol derivatives to identify candidates with a high probability of binding to a specific biological target. nih.gov

Predictive Modeling (ADMET): Machine learning models are trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. nih.gov This allows chemists to prioritize compounds with favorable pharmacokinetic profiles early in the design process.

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new pyrimidinol structures optimized for specific therapeutic profiles. mdpi.com

Structure-Based Drug Design: AI tools like AlphaFold can predict the 3D structure of target proteins with remarkable accuracy. nih.gov This structural information is crucial for designing pyrimidinols that fit precisely into a target's binding site, enhancing potency and selectivity.

Table 1: Application of AI/ML in Pyrimidinol Drug Discovery

AI/ML ApplicationDescriptionPotential Impact on Pyrimidinol DesignReference
Virtual ScreeningComputationally screens large chemical libraries to identify potential hits.Rapidly identifies pyrimidinol scaffolds with high binding affinity to disease targets. nih.gov
QSAR ModelingDevelops quantitative structure-activity relationships to predict biological activity.Guides the rational modification of the pyrimidinol core to improve efficacy. researchgate.net
ADMET PredictionPredicts pharmacokinetic and toxicity profiles of drug candidates.Prioritizes pyrimidinol derivatives with better drug-like properties and lower toxicity risk. nih.gov
De Novo DesignGenerates novel molecular structures with desired properties.Creates innovative pyrimidinol compounds beyond existing chemical space. mdpi.com
Target IdentificationAnalyzes multi-omics data to identify and validate new drug targets.Finds new therapeutic opportunities for pyrimidinol-based drugs. nih.gov

Novel Analytical Techniques for In-Depth Characterization of Pyrimidinols

The precise characterization of pyrimidinol derivatives is essential for confirming their structure, purity, and physicochemical properties. While standard techniques like NMR, IR, and mass spectrometry remain fundamental, novel and advanced methods provide deeper insights. wisdomlib.orgresearchgate.net

Emerging and advanced analytical techniques include:

Single-Crystal X-ray Crystallography: This powerful technique provides the definitive 3D molecular structure of a compound in its crystalline state. For pyrimidinols, it can reveal crucial details about tautomeric forms (e.g., the keto-enol equilibrium) and intermolecular interactions, such as hydrogen bonding. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or FT-ICR MS provide highly accurate mass measurements, enabling unambiguous determination of elemental composition and aiding in the structural elucidation of unknown metabolites or synthesis byproducts.

Tandem Mass Spectrometry (MS/MS): This method involves multiple stages of mass analysis and is used to determine the fragmentation patterns of a molecule, which helps in sequencing and identifying specific structural motifs within a complex pyrimidinol.

2D and 3D NMR Spectroscopy: Advanced NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are critical for unambiguously assigning the complex proton and carbon signals in intricately substituted pyrimidinols and for determining their solution-state conformation.

Hyphenated Techniques: The coupling of separation methods with detection techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is indispensable for analyzing complex mixtures, studying metabolic stability, and identifying transformation products in biological or environmental samples. nih.gov

Table 2: Analytical Techniques for Pyrimidinol Characterization

TechniqueInformation ProvidedRelevance for PyrimidinolsReference
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths/angles, tautomeric form.Confirms absolute stereochemistry and solid-state conformation. researchgate.net
High-Resolution Mass Spectrometry (HRMS)Exact molecular formula from highly accurate mass measurement.Unambiguous identification of synthesized compounds and metabolites. ijacskros.com
2D NMR Spectroscopy (COSY, HMBC)Connectivity of atoms within the molecule.Essential for assigning the structure of complex, substituted pyrimidinols. wisdomlib.org
UV-Vis SpectroscopyInformation on electronic transitions and conjugation.Used for quantitative analysis and studying electronic properties. nih.gov
Infrared (IR) SpectroscopyPresence of specific functional groups (e.g., C=O, N-H, O-H).Confirms key structural features and tautomeric state (keto vs. enol). researchgate.net

Exploration of Underexplored Biochemical Pathways Targeted by Pyrimidinols

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While many pyrimidine-based drugs target well-known pathways like kinases and folate synthesis, a significant future direction lies in identifying and modulating novel or underexplored biochemical pathways. researchgate.netmdpi.com

Emerging areas of exploration include:

Chemoproteomics and Activity-Based Protein Profiling (ABPP): These technologies use chemical probes to map the interactions of small molecules across the entire proteome. Applying these methods to pyrimidinol libraries could uncover entirely new protein targets and off-targets, revealing novel mechanisms of action and therapeutic opportunities.

Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which have historically been considered "undruggable." The rigid, heterocyclic structure of pyrimidinols makes them suitable scaffolds for designing molecules that can disrupt these large, challenging interfaces.

Epigenetic Targets: Beyond DNA and RNA, pyrimidinols can be designed to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases. This opens avenues for treating cancers and other diseases driven by epigenetic dysregulation. mdpi.com

Modulating Non-coding RNA (ncRNA): With the growing understanding of the roles of ncRNAs in disease, there is an emerging opportunity to design pyrimidinols that can bind to and modulate the function of specific microRNAs or long non-coding RNAs.

The compound this compound, with its specific substitution pattern, could be investigated as a selective inhibitor for newly validated targets within these underexplored pathways, potentially leading to first-in-class therapeutics. nih.gov

Sustainable and Green Chemistry Approaches in Pyrimidinol Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. nih.gov The synthesis of pyrimidinols is an area ripe for innovation, moving away from hazardous reagents and energy-intensive processes toward more sustainable alternatives. rasayanjournal.co.inpowertechjournal.com

Key green chemistry strategies for pyrimidinol synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. researchgate.netresearchgate.net

Ultrasonic Irradiation: Sonochemistry uses the energy of ultrasonic waves to induce chemical reactions, providing another energy-efficient method that can enhance reaction rates and yields. researchgate.net

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids reduces environmental pollution and improves worker safety. rasayanjournal.co.inresearchgate.net

Catalysis: The development of highly efficient and reusable catalysts, including nanocatalysts and organocatalysts, is a cornerstone of green synthesis. eurekaselect.com These catalysts minimize waste and allow reactions to proceed under milder conditions.

Solvent-Free Reactions: Techniques such as ball milling or grinding conduct reactions in the absence of any solvent, which represents an ideal green chemistry scenario by eliminating solvent waste entirely. rasayanjournal.co.in

Table 3: Comparison of Synthetic Methods for Pyrimidinols

MethodDescriptionGreen Chemistry AdvantageReference
Conventional HeatingTraditional refluxing using oil baths or heating mantles.- rasayanjournal.co.in
Microwave-AssistedUses microwave energy for rapid, direct heating of the reaction mixture.Reduced reaction time, higher yields, energy efficiency. researchgate.net
Ultrasound-PromotedUses high-frequency sound waves to induce cavitation and accelerate reactions.Energy efficiency, shorter reaction times, improved yields. researchgate.net
Multicomponent ReactionsCombines three or more reactants in a single step.High atom economy, reduced waste, operational simplicity. nih.gov
Catalyst-Free/Water SolventReactions conducted in water without the need for a catalyst.Eliminates toxic catalysts and organic solvents; safe and low-cost. researchgate.net

Q & A

Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Variable Control : Re-test reactions under identical conditions (solvent, catalyst, temperature).
  • Mechanistic Probes : Use kinetic isotope effects or trapping experiments to identify intermediates.
  • Cross-Validation : Compare results with analogous compounds (e.g., 5-Chloro-2-methylpyrimidin-4-ol) to isolate iodine-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.